Maduramicin

Coccidiosis Broiler performance Anticoccidial index

Coccidiosis control in broiler operations faces declining efficacy from monensin and narasin due to cross-resistance among monovalent ionophores. Maduramicin at 5-7 ppm in feed provides a demonstrated alternative, outperforming monensin (100-121 ppm) and narasin (70 ppm) in reducing lesions and mortality in birds challenged with resistant coccidia. Achieves 648.8 g final body weight vs. 579.5 g (monensin) with 4.2% mortality, enabling a 12-fold lower inclusion rate for reduced feed cost per ton.

Molecular Formula C47H80O17
Molecular Weight 917.1 g/mol
CAS No. 79356-08-4
Cat. No. B1682280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaduramicin
CAS79356-08-4
SynonymsX 14868A;  X-14868A;  X14868A; 
Molecular FormulaC47H80O17
Molecular Weight917.1 g/mol
Structural Identifiers
SMILESCC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)OC7CC(C(C(O7)C)OC)OC)(C)O)C
InChIInChI=1S/C47H80O17/c1-23-18-24(2)45(9,51)61-36(23)31-19-32(58-35-20-30(53-10)40(55-12)28(6)57-35)42(59-31)44(8)15-14-33(60-44)43(7)16-17-46(64-43)21-29(48)25(3)37(62-46)26(4)38-41(56-13)39(54-11)27(5)47(52,63-38)22-34(49)50/h23-33,35-42,48,51-52H,14-22H2,1-13H3,(H,49,50)/t23-,24+,25+,26+,27-,28-,29-,30-,31+,32-,33+,35+,36-,37-,38-,39-,40-,41-,42+,43-,44-,45-,46+,47+/m0/s1
InChIKeyRWVUEZAROXKXRT-VQLSFVLHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Maduramicin Procurement Guide


Maduramicin (CAS 79356-08-4), also known as antibiotic X-14868A or prinicin, is a monovalent glycoside polyether ionophore antibiotic originally isolated from Actinomadura rubra (formerly Nocardia sp.) [1]. It selectively complexes with monovalent cations, exhibiting higher affinity for K⁺ than Na⁺, and is primarily employed as the ammonium salt in veterinary feed additives for the prevention of coccidiosis in poultry . The compound demonstrates potent activity against Gram-positive bacteria (MIC 0.9–125 μg/mL) and exhibits broad-spectrum anticoccidial efficacy against multiple Eimeria species, while showing minimal activity against Gram-negative bacteria and fungi .

Monovalent polyether ionophore antibiotic from Actinomadura rubra
Class: glycoside polyether ionophore
Selective complexation with K⁺ over Na⁺
Ammonium salt form for feed research applications
Supports anticoccidial model research and Gram-positive antimicrobial screening
Minimal Gram-negative/fungal activity context

Maduramicin vs. Other Ionophores


Although maduramicin belongs to the polyether ionophore class alongside monensin, salinomycin, and narasin, these compounds are not interchangeable in feed formulations. Cross-resistance among monovalent polyethers is well-documented, with field isolates showing simultaneous reduced susceptibility to maduramicin, monensin, and salinomycin in five of ten tested Eimeria populations [1]. Furthermore, the relative toxicity ranking across ionophores differs substantially—maduramicin is the most toxic of all ionophores based on chronic oral toxicity analysis, while salinomycin is the least toxic [2]. These divergent safety margins necessitate species-specific and dose-specific formulation strategies. Additionally, efficacy against ionophore-tolerant field isolates varies markedly: maduramicin at 5–7 ppm outperforms monensin at 100–121 ppm and narasin at 70 ppm in reducing lesions and mortality in birds challenged with resistant coccidia [3].

Cross-resistance

Cross-resistance among monovalent polyether ionophores may reduce interchangeability; ~50% of tested Eimeria field isolates showed reduced susceptibility to maduramicin, monensin, and salinomycin simultaneously.

Toxicity rank

Maduramicin holds the highest chronic oral toxicity among ionophores evaluated; toxicity rank and unique environmental litter persistence demand species-specific, dose-specific formulation review.

Efficacy variance

Efficacy against ionophore-tolerant field isolates may differ: maduramicin at low inclusion rates reported protective effect where narasin and monensin showed diminished response, but local resistance surveillance should guide selection.

Maduramicin Comparative Evidence


Superior Anticoccidial Efficacy

Maduramicin ammonium at 5 ppm in feed achieved superior body weight gain and feed efficiency compared to salinomycin at 60 ppm and monensin at 100 ppm in a 2-week battery trial with broiler chicks artificially inoculated with 70,000 sporulated oocysts of Eimeria tenella (90%) and E. necatrix (10%) [1]. After two weeks, maduramicin-medicated birds weighed 648.8 g, compared to 614.8 g for salinomycin and 579.5 g for monensin. Mortality rate in the maduramicin group was 4.2%, lower than both comparator groups [1].

Efficacy vs. comparators
Direct head-to-head comparison
Maduramicin 5 ppm: 648.8 g body weight; Salinomycin 60 ppm: 614.8 g; Monensin 100 ppm: 579.5 g; Infected control: 529.3 g. Difference: +5.5% vs salinomycin, +12.0% vs monensin.
Reported weight-gain endpoint comparison context; lower inclusion rate with higher weight gain.
2-week battery trial, E. tenella/E. necatrix mix inoculation.
Coccidiosis Broiler performance Anticoccidial index

Efficacy Against Narasin-Tolerant Eimeria

In a battery trial using a field isolate of Eimeria tenella with suspected narasin tolerance (isolated from a farm using narasin for 7 consecutive crops), maduramicin at 5, 6, and 7 ppm provided significant protection, whereas narasin at 70 ppm and monensin at 100 ppm showed diminished efficacy that was frequently not significantly different from infected non-medicated controls [1]. Birds fed maduramicin exhibited increased weight gain, improved feed conversion, reduced oocyst output, and lower lesion scores compared to those receiving narasin or monensin [1].

Narasin-tolerant isolate
Direct head-to-head comparison
Maduramicin 5–7 ppm maintained protective efficacy (weight gain, reduced lesions, oocyst output); narasin 70 ppm and monensin 100 ppm showed diminished response not significantly different from infected controls.
Reported retained efficacy against narasin-tolerant isolate; supports ionophore rotation research.
E. tenella field isolate from 7-cycle narasin use history.
Drug resistance Eimeria tenella Field isolates

Dual-Stage Antimalarial Potency

Maduramicin demonstrates potent in vitro activity against Plasmodium falciparum asexual stages (EC₅₀ = 1.3 nM) and late-stage gametocytes (EC₅₀ = 14.8 nM) [1]. The compound acts rapidly, eliminating gametocytes and asexual schizonts in less than 12 hours without affecting uninfected red blood cells [1]. In contrast, most commonly used antimalarials are ineffective against P. falciparum gametocytes, allowing patients to remain infectious for over a week after asexual parasite clearance [1]. Within one hour of drug treatment, 40% of gametocytes round up and become spherical, increasing to >60% by 2 hours [1].

Dual-stage antimalarial EC50
Cross-study comparable
Asexual stage EC50 = 1.3 nM; late-stage gametocyte EC50 = 14.8 nM; elimination
Reported nanomolar dual-stage activity; supports transmission-blocking probe research.
In vitro P. falciparum; rapid gametocyte rounding within 1–2 h.
Chronic oral toxicity rank
Class-level inference
Toxicity ranking (lowest to highest): salinomycin
Reported toxicity context; highest rank necessitates handling protocol review.
NOEL-based cross-species comparisons; litter carryover risk to cattle.
Cross-resistance prevalence
Cross-study comparable
Maduramicin resistance: 7/10 isolates (70%); Monensin: 6/10 (60%); Salinomycin: 5/10 (50%); Triple cross-resistance: 5/10 (50%).
Reported resistance frequency; supports surveillance-guided selection.
Northern German field isolates; resistance profiles may vary geographically.
Gram-positive MIC range
Class-level inference
MIC 0.9–125 μg/mL (Gram-positive); MIC >1,000 μg/mL (Gram-negative); Fungi MIC 250–>1,000 μg/mL.
Narrow-spectrum Gram-positive selectivity; supports microbiota modulation research context.
No activity against Gram-negative or fungi; source review recommended.
Malaria Plasmodium falciparum Gametocytocidal

Relative Ionophore Toxicity

An analysis of chronic oral toxicity data across polyether ionophore antibiotics established the following relative toxicity ranking from lowest to highest: salinomycin < lasalocid ≤ narasin ≤ monensin (but lasalocid < monensin) < maduramicin [1]. Maduramicin was identified as the most toxic of all ionophores evaluated [1]. Notably, nearly all maduramicin fed to poultry persists in litter (manure), rendering this poultry litter toxic if fed to cattle as a nitrogen source—a unique environmental persistence concern not observed to the same degree with other ionophores [1].

Chronic oral toxicity rank
Class-level inference
Toxicity ranking (lowest to highest): salinomycin
Reported toxicity context; highest rank necessitates handling protocol review.
NOEL-based cross-species comparisons; litter carryover risk to cattle.
Cross-resistance prevalence
Cross-study comparable
Maduramicin resistance: 7/10 isolates (70%); Monensin: 6/10 (60%); Salinomycin: 5/10 (50%); Triple cross-resistance: 5/10 (50%).
Reported resistance frequency; supports surveillance-guided selection.
Northern German field isolates; resistance profiles may vary geographically.
Gram-positive MIC range
Class-level inference
MIC 0.9–125 μg/mL (Gram-positive); MIC >1,000 μg/mL (Gram-negative); Fungi MIC 250–>1,000 μg/mL.
Narrow-spectrum Gram-positive selectivity; supports microbiota modulation research context.
No activity against Gram-negative or fungi; source review recommended.
Toxicology Safety margin Ionophore toxicity

Cross-Resistance in Eimeria Isolates

In a study of ten Eimeria field isolates from Northern Germany, partial or complete resistance to maduramicin was found in 7 isolates, to monensin in 6, and to salinomycin in 5 [1]. Cross-resistance among maduramicin, monensin, and salinomycin occurred in 5 of the 10 Eimeria isolates [1]. Nine of ten isolates exhibited resistance to at least one anticoccidial, with seven isolates displaying multiple resistance phenotypes [1]. These findings indicate that while cross-resistance exists among monovalent polyether ionophores, resistance frequency and resistance profiles vary by geographic region and compound exposure history.

Cross-resistance prevalence
Cross-study comparable
Maduramicin resistance: 7/10 isolates (70%); Monensin: 6/10 (60%); Salinomycin: 5/10 (50%); Triple cross-resistance: 5/10 (50%).
Reported resistance frequency; supports surveillance-guided selection.
Northern German field isolates; resistance profiles may vary geographically.
Cross-resistance Eimeria Anticoccidial resistance

Gram-Positive Antimicrobial Selectivity

Maduramicin exhibits potent and selective inhibition of Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 0.9 to 125 μg/mL . In contrast, it shows no meaningful activity against Gram-negative bacteria (MICs >1,000 μg/mL) or fungi (MICs 250 to >1,000 μg/mL) . This narrow-spectrum Gram-positive selectivity profile contrasts with broader-spectrum antimicrobials and has implications for gut microbiota modulation in treated animals.

Gram-positive MIC range
Class-level inference
MIC 0.9–125 μg/mL (Gram-positive); MIC >1,000 μg/mL (Gram-negative); Fungi MIC 250–>1,000 μg/mL.
Narrow-spectrum Gram-positive selectivity; supports microbiota modulation research context.
No activity against Gram-negative or fungi; source review recommended.
Antimicrobial spectrum MIC Gram-positive bacteria

Maduramicin Application Scenarios


Prophylaxis Against Drug-Tolerant Coccidiosis

In broiler operations where field monitoring indicates reduced efficacy of narasin (70 ppm) or monensin (100 ppm) against Eimeria tenella, maduramicin at 5–7 ppm in feed provides a demonstrated alternative with retained protective efficacy [1]. This scenario is particularly relevant for farms with extended narasin or monensin use history, where cross-resistance among monovalent ionophores may be incomplete and maduramicin remains effective against isolates that no longer respond to those comparators [1].

Malaria Transmission-Blocking Research

For malaria research programs investigating transmission-blocking strategies, maduramicin serves as a potent chemical probe with dual activity against asexual schizonts (EC₅₀ = 1.3 nM) and late-stage gametocytes (EC₅₀ = 14.8 nM) [2]. The compound's rapid action (<12 hour elimination of both stages) and lack of toxicity to uninfected erythrocytes make it suitable for in vitro studies of cation homeostasis disruption in Plasmodium parasites and for validating PfATP4 as a drug target [2].

Low-Inclusion Rate Feed Formulation

Feed manufacturers seeking to reduce anticoccidial inclusion rates without sacrificing performance may consider maduramicin at 5 ppm as an alternative to salinomycin at 60 ppm or monensin at 100 ppm [3]. In controlled broiler trials, maduramicin at 5 ppm produced 648.8 g final body weight at 2 weeks post-inoculation compared to 614.8 g for salinomycin (60 ppm) and 579.5 g for monensin (100 ppm), with a lower mortality rate of 4.2% [3]. This 12-fold lower inclusion rate relative to monensin may translate to reduced feed additive cost per ton of finished feed.

Comparative Ionophore Toxicity Studies

For toxicology research focused on comparative ionophore safety, maduramicin represents the most toxic polyether ionophore based on chronic oral toxicity analysis, with a unique environmental persistence profile in poultry litter that creates carryover toxicity risk to cattle [4]. Studies investigating species-specific ionophore susceptibility, toxic myopathy mechanisms, or antioxidant amelioration strategies may select maduramicin as a model compound due to its narrow safety margin and well-characterized toxicity endpoints [4].

Application
Selection Property
Validation Focus
Anticoccidial drug-tolerance research
Reported efficacy against narasin/monensin-tolerant isolates
Field isolate susceptibility testing
Malaria transmission-blocking probe studies
Dual-stage antiparasitic activity at nanomolar concentrations
Gametocyte elimination kinetics
Feed formulation research (low inclusion)
Reported weight-gain endpoint at low inclusion rate
Inclusion rate vs. performance optimization
Comparative ionophore safety research
Highest chronic oral toxicity ranking among ionophores
Species-specific toxicity endpoint assessment
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